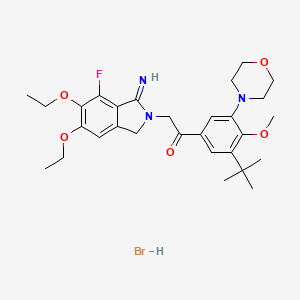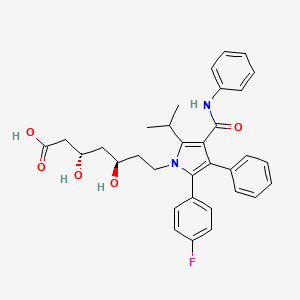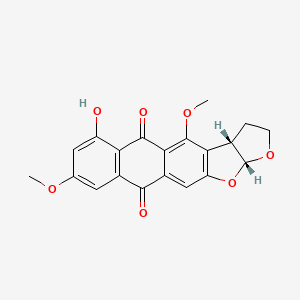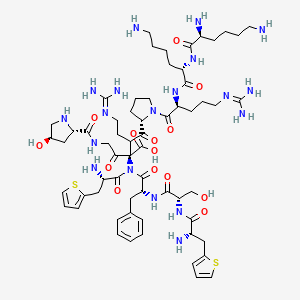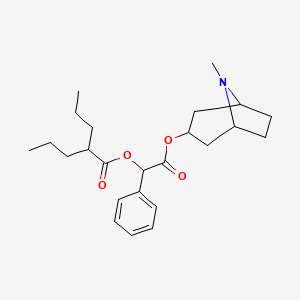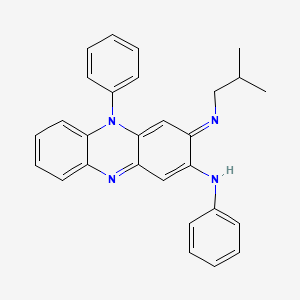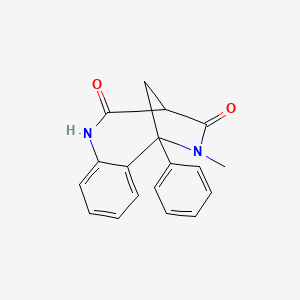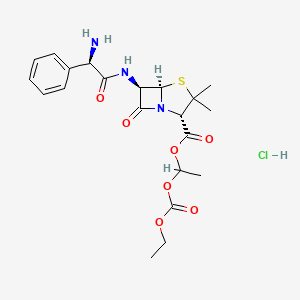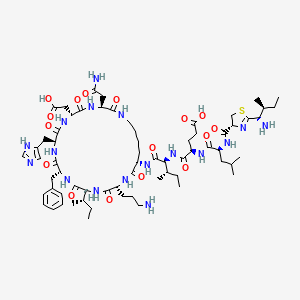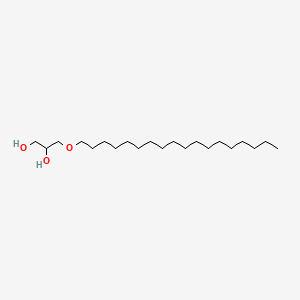
鲸蜡醇
科学研究应用
作用机制
巴蒂洛的作用机制涉及其与细胞通路相互作用以发挥其作用。 巴蒂洛已知通过刺激细胞生长和分化中涉及的特定分子靶点和途径来促进白细胞增殖 . 确切的分子靶点和途径仍在研究中,但据信巴蒂洛可能与免疫细胞调节中涉及的信号分子和受体相互作用 .
生化分析
Biochemical Properties
Batyl alcohol plays a significant role in biochemical reactions, particularly in lipid metabolism. It is a component of some lipid membranes and is involved in the synthesis of plasmalogens, a type of phospholipid. Batyl alcohol interacts with enzymes such as glyceryl-ether monooxygenase, which catalyzes its oxidation to produce glycerol and carboxylic acids . Additionally, batyl alcohol can be dehydrogenated by unsaturases to form vinyl ethers, contributing to the formation of plasmalogens .
Cellular Effects
Batyl alcohol influences various cellular processes. It has been shown to affect the inflammatory response in adipocytes by modulating the secretion of inflammatory mediators such as interleukin-1β and interleukin-10 . In human fibroblast cell lines, batyl alcohol has been observed to restore plasmalogen levels, which are crucial for maintaining cell membrane integrity and function . Furthermore, batyl alcohol impacts cell signaling pathways and gene expression related to inflammation and lipid metabolism .
Molecular Mechanism
At the molecular level, batyl alcohol exerts its effects through several mechanisms. It binds to and is oxidized by glyceryl-ether monooxygenase, leading to the production of glycerol and carboxylic acids . This oxidation process is essential for the metabolism of ether lipids. Batyl alcohol also undergoes dehydrogenation to form plasmalogens, which are vital components of cell membranes and play a role in protecting cells from oxidative stress . These interactions highlight the importance of batyl alcohol in lipid metabolism and cellular protection.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of batyl alcohol have been studied over various time frames. It has been observed that batyl alcohol is relatively stable and does not degrade quickly . Long-term studies have shown that batyl alcohol can maintain its beneficial effects on cellular function, such as restoring plasmalogen levels and modulating inflammatory responses, over extended periods . These findings suggest that batyl alcohol has potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of batyl alcohol vary with different dosages in animal models. Studies have shown that at lower doses, batyl alcohol can enhance plasmalogen levels without causing adverse effects . At higher doses, batyl alcohol may lead to a reduction in cell viability and potential toxic effects . These findings indicate the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing risks.
Metabolic Pathways
Batyl alcohol is involved in several metabolic pathways, primarily related to lipid metabolism. It is oxidized by glyceryl-ether monooxygenase to produce glycerol and carboxylic acids . Additionally, batyl alcohol can be dehydrogenated to form plasmalogens, which are crucial for cell membrane integrity and function . These metabolic pathways highlight the role of batyl alcohol in maintaining lipid homeostasis and cellular health.
Transport and Distribution
Within cells and tissues, batyl alcohol is transported and distributed through interactions with specific transporters and binding proteins. It is incorporated into lipid membranes, where it contributes to membrane structure and function . The distribution of batyl alcohol within cells is essential for its role in lipid metabolism and cellular protection.
Subcellular Localization
Batyl alcohol is primarily localized in lipid membranes within cells. It is incorporated into the membranes of various organelles, including the endoplasmic reticulum and mitochondria . This subcellular localization is crucial for its function in maintaining membrane integrity and protecting cells from oxidative stress. Additionally, batyl alcohol may undergo post-translational modifications that direct it to specific cellular compartments .
准备方法
化学反应分析
巴蒂洛会发生各种化学反应,包括氧化、还原和取代反应 . 这些反应中常用的试剂包括高锰酸钾等氧化剂和氢化铝锂等还原剂 . 从这些反应中形成的主要产物取决于所用试剂和具体条件。 例如,巴蒂洛的氧化会导致相应的醛或羧酸的形成 .
相似化合物的比较
巴蒂洛类似于其他烷基甘油,如奇霉醇和鲨烯醇 . 这些化合物具有相似的结构,烷基链的长度和饱和度不同 . 巴蒂洛在其特定的应用和性质方面是独特的。 例如,巴蒂洛作为化妆品中的稳定剂特别有效,而奇霉醇和鲨烯醇可能具有不同的应用 .
属性
IUPAC Name |
3-octadecoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h21-23H,2-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBUMNBNEWYMNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047799 | |
| Record name | 3-(Octadecyloxy)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Glistening solid; [Merck Index] White powder; [MSDSonline] | |
| Record name | Batyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8312 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
544-62-7, 68990-53-4 | |
| Record name | Batyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=544-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Batilol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BATYL ALCOHOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284200 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | BATYL ALCOHOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Propanediol, 3-(octadecyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycerides, C14-22 mono- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Octadecyloxy)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerides, C14-22 mono | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Batilol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BATILOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39YR661C4U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of batyl alcohol?
A1: Batyl alcohol has the molecular formula C21H44O3 and a molecular weight of 344.59 g/mol.
Q2: What are the key structural features of batyl alcohol?
A2: Batyl alcohol is a glycerol ether with an 18-carbon saturated alkyl chain attached to the glycerol backbone via an ether linkage at the sn-1 position.
Q3: What spectroscopic techniques are typically used to characterize batyl alcohol?
A3: Batyl alcohol can be characterized using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). []
Q4: What is the role of batyl alcohol in living organisms?
A4: While the exact biological function of batyl alcohol remains unclear, it is believed to play a role in cell signaling, membrane fluidity, and as a precursor for other biologically active molecules like plasmalogens. [, ]
Q5: What is the connection between batyl alcohol and plasmalogens?
A5: Batyl alcohol can serve as a precursor for plasmalogen biosynthesis. Plasmalogens are essential ether lipids found in cell membranes, particularly abundant in the brain and heart. []
Q6: Can batyl alcohol supplementation address plasmalogen deficiency in the brain?
A6: Studies in a mouse model of plasmalogen deficiency (Gnpat KO) found that while oral batyl alcohol supplementation could restore plasmalogen levels in peripheral tissues, it did not significantly increase plasmalogen levels in the brain. This suggests limitations in the transport of batyl alcohol across the blood-brain barrier and/or its utilization for cerebral plasmalogen synthesis. []
Q7: Has batyl alcohol demonstrated any effects on the cardiovascular system?
A8: In a mouse model of rhizomelic chondrodysplasia punctata (RCDP), a condition characterized by plasmalogen deficiency, oral batyl alcohol supplementation was shown to improve cardiac conduction velocity, suggesting a potential role in addressing cardiac manifestations associated with plasmalogen deficiency. []
Q8: What is known about the metabolism of batyl alcohol?
A9: Studies using the protozoan Crithidia fasciculata demonstrated that these organisms can take up and metabolize exogenous batyl alcohol. One identified metabolite was alkyl-dihydroxy acetone, suggesting an initial cleavage of the ether bond during metabolism. [, ]
Q9: How is batyl alcohol typically formulated for research and potential therapeutic applications?
A11: Batyl alcohol has been investigated for its emulsifying properties in cosmetic formulations like creams and lotions. [, ] It has also been incorporated into tablets for oral administration in studies exploring its potential therapeutic benefits. [, ]
Q10: Are there any safety concerns associated with batyl alcohol?
A12: While batyl alcohol is generally considered safe for use in cosmetics, more research is needed to fully understand its safety profile for potential therapeutic applications, particularly concerning long-term use and potential side effects. []
Q11: What are the key challenges in studying batyl alcohol and other alkylglycerols?
A13: Some challenges include the limited availability of standardized analytical methods, the complexity of biological systems, and the need for more robust in vivo studies to confirm preliminary findings and assess potential therapeutic applications. [, ]
Q12: What are promising areas for future research on batyl alcohol?
A14: Further research on batyl alcohol could focus on:* Elucidating its specific mechanisms of action in various biological processes.* Investigating its potential for treating diseases associated with plasmalogen deficiency, including neurological and cardiovascular disorders.* Developing targeted drug delivery systems to improve its bioavailability to specific organs, like the brain.* Conducting comprehensive toxicological studies to establish its safety profile for potential therapeutic use.* Exploring its applications in other fields, such as cosmetics and food science. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



